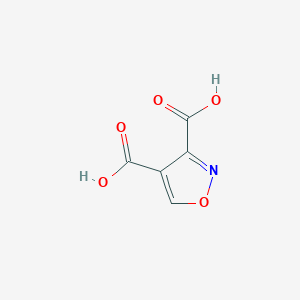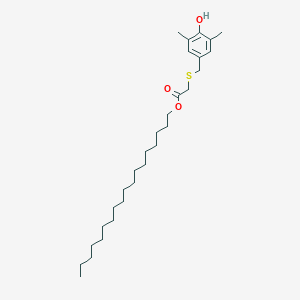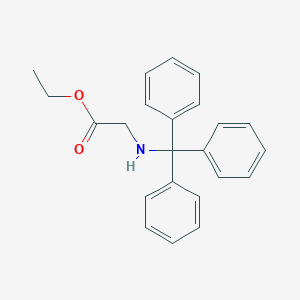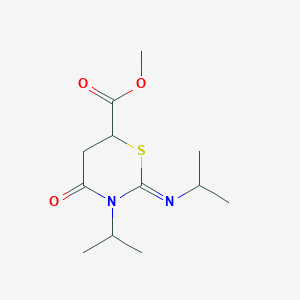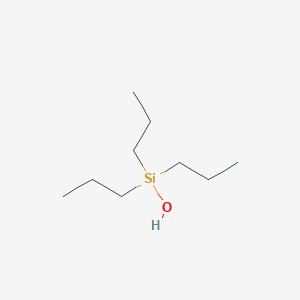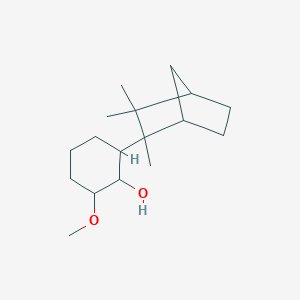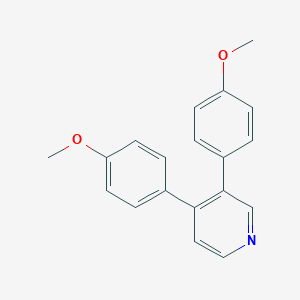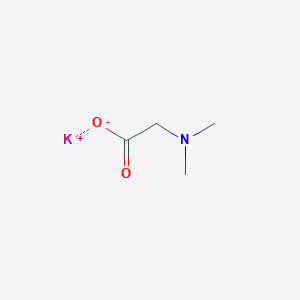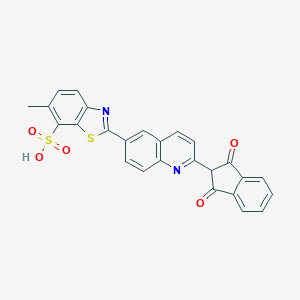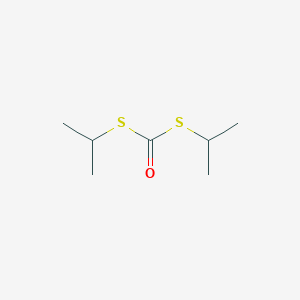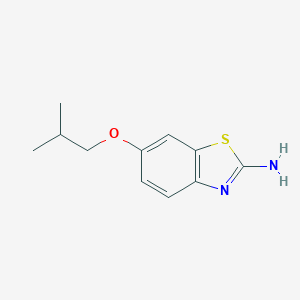
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine, also known as MBT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine in the treatment of cancer. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has neuroprotective properties, meaning that it can protect neurons from damage and death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new treatments for these debilitating diseases.
Wirkmechanismus
The mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine induces apoptosis by activating certain signaling pathways and inhibiting the activity of proteins that promote cell growth and survival. In neurodegenerative diseases, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine protects neurons from damage and death by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine for lab experiments is its ability to selectively target cancer cells and protect neurons. This makes it a valuable tool for studying the mechanisms of cancer growth and neurodegeneration. However, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex compound that requires specialized equipment and expertise to synthesize and study. This can make it difficult and expensive to work with in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine. One area of focus is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of focus is the development of new treatments for neurodegenerative diseases based on the compound's neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine and to optimize its synthesis and use in laboratory experiments.
Synthesemethoden
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropylamine. The resulting compound is then subjected to various purification and isolation steps to obtain the final product. The synthesis of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
CAS-Nummer |
15850-84-7 |
|---|---|
Produktname |
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine |
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
6-(2-methylpropoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-7(2)6-14-8-3-4-9-10(5-8)15-11(12)13-9/h3-5,7H,6H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
UGWYXYVETMDRPY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
Kanonische SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
Synonyme |
2-Benzothiazolamine,6-(2-methylpropoxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



